molecular formula C7H5BrF2 B2531489 2-Bromo-6-fluorobenzyl fluoride CAS No. 1166820-46-7; 1782526-83-3

2-Bromo-6-fluorobenzyl fluoride

Cat. No.: B2531489
CAS No.: 1166820-46-7; 1782526-83-3
M. Wt: 207.018
InChI Key: OKGOWUXVWUOBPY-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzyl fluoride is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzyl fluoride, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-6-fluorobenzyl fluoride involves the bromination and fluorination of benzyl fluoride derivatives. The process typically starts with the bromination of 2-fluorotoluene to form 2-bromo-6-fluorotoluene. This intermediate is then subjected to a fluorination reaction using reagents such as hydrogen fluoride or a fluorinating agent like diethylaminosulfur trifluoride (DAST) to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorobenzyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-6-fluorobenzyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobenzyl fluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these reactions. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluorobenzaldehyde
  • 2-Bromo-6-fluorobenzoic acid
  • 2-Bromo-6-fluorobenzyl alcohol

Uniqueness

Compared to its analogs, 2-Bromo-6-fluorobenzyl fluoride is unique due to the presence of both bromine and fluorine atoms on the benzyl fluoride scaffold. This dual substitution imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various chemical transformations and applications .

Properties

IUPAC Name

1-bromo-3-fluoro-2-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGOWUXVWUOBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CF)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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